2-[5-(Trifluoromethyl)-1H-pyrazol-4-yl]ethanesulfonyl chloride
Description
Properties
IUPAC Name |
2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]ethanesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClF3N2O2S/c7-15(13,14)2-1-4-3-11-12-5(4)6(8,9)10/h3H,1-2H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZFJGLNDZQKYMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1CCS(=O)(=O)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClF3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylation reactions, which can be achieved through radical trifluoromethylation using reagents such as trifluoromethyl sulfonyl chloride . The reaction conditions often include the use of photoredox catalysis under visible light irradiation .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing efficient and scalable methods such as continuous flow chemistry. The use of robust catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[5-(Trifluoromethyl)-1H-pyrazol-4-yl]ethanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The ethanesulfonyl chloride group can participate in nucleophilic substitution reactions, where the chloride is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The pyrazole ring and trifluoromethyl group can undergo oxidation and reduction under specific conditions.
Coupling Reactions: The compound can be used in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include organoboron compounds for Suzuki–Miyaura coupling, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions typically involve the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce various sulfonamide derivatives.
Scientific Research Applications
Synthesis of Complex Molecules
2-[5-(Trifluoromethyl)-1H-pyrazol-4-yl]ethanesulfonyl chloride serves as a versatile reagent in organic synthesis. It can be employed in:
- Multicomponent Reactions : Used to synthesize complex pyrazole derivatives, which can lead to biologically active compounds .
- Functionalization of Aromatic Compounds : Its electrophilic nature allows for the introduction of the sulfonyl group into various substrates, facilitating further transformations.
Biological Applications
The compound has shown potential in various biological contexts:
- Enzyme Inhibition : The sulfonyl chloride group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition. This property is particularly useful in drug development targeting specific enzymes involved in disease pathways.
- Cell Signaling Studies : It can be used to probe molecular pathways, aiding in the understanding of cellular processes and disease mechanisms.
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its potential as a scaffold for drug design:
- Drug Development : The trifluoromethyl group enhances bioavailability and metabolic stability of drug candidates. It has been investigated for use in developing novel therapeutics against various diseases .
Industrial Applications
The compound's unique properties make it valuable in industrial settings:
- Agrochemicals : It is being researched for its potential use in developing herbicides and pesticides due to its ability to interact with biological systems at the molecular level .
- Materials Science : Utilized in the synthesis of advanced materials, including polymers with specific thermal and mechanical properties.
Case Studies
Several studies illustrate the applications of this compound:
Mechanism of Action
The mechanism of action of 2-[5-(Trifluoromethyl)-1H-pyrazol-4-yl]ethanesulfonyl chloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, while the ethanesulfonyl chloride group can participate in covalent bonding with nucleophilic sites on biomolecules. This dual functionality allows the compound to modulate biological pathways effectively.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is structurally analogous to several 1,3,4-oxadiazole thioether derivatives reported in and , which share the 3-(trifluoromethyl)-1H-pyrazol-4-yl moiety but differ in substituents. Key distinctions include:
Sulfonyl Chloride vs. Thioether Linkage : Unlike the sulfonyl chloride group in the target compound, analogs such as 2-((4-bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole (, Compound 1) feature a thioether bridge. The sulfonyl chloride group is more electrophilic, enabling faster reactivity in cross-coupling or substitution reactions, whereas thioethers are stable under physiological conditions and contribute to bioactivity .
Pyrazole Substitution : The target compound lacks the 1-methyl group present in analogs like 2-((4-bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole. Methylation at the pyrazole nitrogen may influence steric hindrance and metabolic stability .
Physical and Spectral Properties
A comparison of physical properties is summarized below:
*Hypothetical data based on structural analogs.
The target compound’s lower hypothetical melting point compared to bromobenzylthio derivatives (e.g., 113–114°C) suggests reduced crystallinity due to the absence of bulky aromatic substituents. Yields for sulfonyl chlorides are typically moderate (~60%), whereas thioether oxadiazoles exhibit variable yields (27.7–83.3%), reflecting challenges in sulfur-based coupling reactions .
Biological Activity
2-[5-(Trifluoromethyl)-1H-pyrazol-4-yl]ethanesulfonyl chloride is a chemical compound notable for its unique structural features, including a trifluoromethyl group and a pyrazole ring. This compound has garnered attention in the fields of medicinal chemistry and biology due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
- IUPAC Name : this compound
- CAS Number : 1955505-50-6
- Molecular Formula : C₆H₆ClF₃N₂O₂S
- Molecular Weight : 262.64 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances the compound's lipophilicity, which may improve its binding affinity to target proteins. The ethanesulfonyl chloride moiety can participate in nucleophilic substitution reactions with biomolecules, potentially leading to covalent modifications that alter biological pathways .
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For example, compounds with similar structures have shown effectiveness against various strains of bacteria:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 50 µM |
| Compound B | S. aureus | 75 µM |
| Compound C | S. agalactiae | 100 µM |
These findings suggest that the compound may be developed into an effective antimicrobial agent against resistant bacterial strains .
Anticancer Activity
The anticancer potential of this compound has been explored through structure-activity relationship (SAR) studies. For instance, certain analogues have demonstrated cytotoxic effects against cancer cell lines:
| Compound | Cell Line | IC₅₀ (µg/mL) |
|---|---|---|
| Analogue 1 | Jurkat cells | 1.61 |
| Analogue 2 | HT-29 cells | 1.98 |
Studies indicate that modifications on the pyrazole ring and the introduction of electron-donating groups significantly enhance the anticancer activity of these compounds .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of a series of compounds derived from this compound against Gram-positive and Gram-negative bacteria. The results showed that specific derivatives exhibited potent antibacterial activity, with some outperforming traditional antibiotics like tetracycline.
Case Study 2: Anticancer Properties
Another investigation focused on the anticancer properties of a derivative of this compound against breast cancer cell lines. The study revealed that the derivative induced apoptosis via mitochondrial pathways, suggesting its potential as a therapeutic agent in cancer treatment.
Q & A
Basic: What synthetic strategies are recommended for preparing 2-[5-(Trifluoromethyl)-1H-pyrazol-4-yl]ethanesulfonyl chloride, and how can reaction conditions be optimized?
Answer:
The compound can be synthesized via multi-step routes starting from trifluoromethyl-substituted pyrazole precursors. Key steps include:
- Cyclization : Use ethyl 4,4,4-trifluoro-3-oxobutanoate and triethyl orthoformate to form the pyrazole core .
- Sulfonation : Introduce the ethanesulfonyl chloride group via chlorosulfonation or thioether oxidation (e.g., using Lawesson’s reagent followed by oxidative chlorination) .
- Optimization : Control temperature (0–5°C during sulfonation) and use anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis. Monitor intermediates via TLC and purify via column chromatography (silica gel, hexane/ethyl acetate) .
Basic: What spectroscopic and analytical methods are critical for characterizing this compound and its derivatives?
Answer:
- ¹H/¹³C NMR : Identify pyrazole ring protons (δ 6.5–8.5 ppm) and trifluoromethyl groups (distinct coupling patterns). Sulfonyl chloride protons appear deshielded (δ 3.5–4.5 ppm) .
- HRMS : Confirm molecular weight (e.g., [M+H]+ at m/z 303.02) and isotopic patterns for Cl/F .
- X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., pyrazole substitution) using SHELXL for refinement. Space group P21/c is common for similar derivatives .
Advanced: How does the trifluoromethyl group influence the reactivity of the sulfonyl chloride moiety in nucleophilic substitutions?
Answer:
The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the sulfonyl chloride, facilitating reactions with amines or alcohols. However, steric hindrance from the pyrazole ring may reduce reactivity with bulky nucleophiles.
- Methodology : Compare kinetic studies (e.g., reaction rates with aniline vs. tert-butylamine) in DMF at 25°C. Use ¹H NMR to track conversion .
- Contradictions : Lower-than-expected yields with aromatic amines may arise from competing side reactions (e.g., ring sulfonation) .
Advanced: How can researchers resolve discrepancies in crystallographic data for derivatives of this compound?
Answer:
- Data collection : Use high-resolution synchrotron data (≤1.0 Å) to reduce noise.
- Refinement : Apply SHELXL’s TWIN/BASF commands for twinned crystals. Validate with R-factor convergence (<5% difference between R₁ and wR₂) .
- Case study : For ambiguous substituent positions, compare DFT-calculated vs. experimental bond lengths (e.g., C–S bond: ~1.76 Å) .
Advanced: What computational approaches predict the bioactivity of sulfonamide derivatives synthesized from this compound?
Answer:
- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., succinate dehydrogenase [SDH], PDB: 2FBW). Focus on hydrogen bonds between sulfonamide and Arg43/Ser39 residues .
- QSAR : Correlate substituent electronegativity (Hammett σ values) with antifungal IC50 data. Derivatives with electron-withdrawing groups (e.g., –Br, –CF₃) show enhanced activity .
Advanced: What in vitro assays are suitable for evaluating antitumor potential of sulfonamide derivatives?
Answer:
- Screening : Use NCI-60 cell line panels. Prioritize leukemia (K-562) and colon cancer (HCT-116) models based on structural analogs .
- Dose-response : Test concentrations from 0.1–100 μM. Calculate GI50 values using MTT assays.
- Controls : Compare with reference drugs (e.g., doxorubicin) and validate with apoptosis markers (Annexin V/PI staining) .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Answer:
- Storage : Keep at –20°C under nitrogen to prevent hydrolysis. Use amber vials to avoid light degradation.
- PPE : Wear nitrile gloves, goggles, and a lab coat. Perform reactions in a fume hood due to HCl gas release during sulfonation.
- Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .
Advanced: How can researchers design derivatives to improve metabolic stability without compromising activity?
Answer:
- Bioisosteres : Replace the sulfonyl chloride with sulfonamide or sulfonate esters.
- Deuteriation : Substitute hydrogen atoms on the pyrazole ring with deuterium to slow CYP450-mediated oxidation.
- In vitro stability : Incubate derivatives with liver microsomes (human/rat) and analyze via LC-MS for metabolite identification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
